molecular formula C19H10ClF5N4OS B3439796 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3439796
M. Wt: 472.8 g/mol
InChI Key: GQJDMMWGELNQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a chlorodifluoromethyl group, a thiophene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. Common reagents include hydrazines and β-ketoesters under acidic or basic conditions.

    Introduction of the Chlorodifluoromethyl Group: This step can be achieved through halogenation reactions using reagents such as chlorodifluoromethane in the presence of a base.

    Attachment of the Thiophene Ring: This step involves the coupling of the thiophene ring to the pyrazolo[1,5-a]pyrimidine core, often using palladium-catalyzed cross-coupling reactions.

    Incorporation of the Trifluoromethylphenyl Group: This step can be achieved through nucleophilic substitution reactions using trifluoromethylphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the chlorodifluoromethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethylphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Reduction Products: Reduced derivatives of the chlorodifluoromethyl group.

    Substitution Products: Substituted derivatives at the trifluoromethylphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical structure may offer advantages in drug design, such as improved bioavailability and target specificity.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its specific chemical structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF5N4OS/c20-18(21,22)15-8-12(14-6-3-7-31-14)26-16-9-13(28-29(15)16)17(30)27-11-5-2-1-4-10(11)19(23,24)25/h1-9H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJDMMWGELNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF5N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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